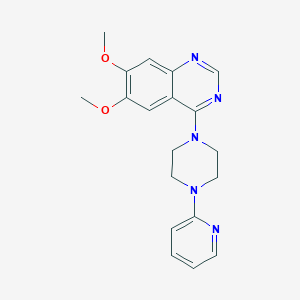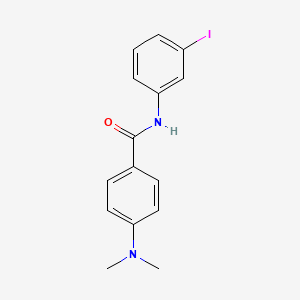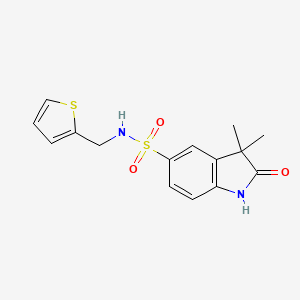
3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide, also known as SU6656, is a synthetic small molecule inhibitor of Src-family kinases. It has been widely used in scientific research as a tool to investigate the roles of Src-family kinases in various biological processes.
作用機序
3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide inhibits the activity of Src-family kinases by binding to the ATP-binding site of the kinase domain. It has been shown to be a potent and selective inhibitor of Src-family kinases, with IC50 values in the low nanomolar range. This compound has also been shown to inhibit other kinases, such as Abl, Lck, and Yes, but at higher concentrations.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation, migration, and invasion of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages and other immune cells. Moreover, this compound has been shown to inhibit osteoclast differentiation and bone resorption, suggesting its potential use in the treatment of osteoporosis.
実験室実験の利点と制限
One of the advantages of using 3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide in lab experiments is its potency and selectivity for Src-family kinases. It allows researchers to specifically investigate the roles of Src-family kinases in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions in the research of 3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide. Firstly, the development of more potent and selective inhibitors of Src-family kinases may lead to the discovery of new therapeutic targets for the treatment of human diseases. Secondly, the investigation of the roles of Src-family kinases in various biological processes, such as cell migration, invasion, and survival, may provide insights into the underlying mechanisms of human diseases. Lastly, the evaluation of the pharmacokinetics and pharmacodynamics of this compound in preclinical and clinical studies may provide a basis for its potential use in the treatment of human diseases.
合成法
The synthesis of 3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide involves several steps. Firstly, 3,3-dimethyl-2-oxoindoline-5-sulfonamide is reacted with 2-bromoethylthiophene to form N-(2-thienylmethyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide. This intermediate is then reacted with sodium hydride and 3-bromopropyl bromide to produce this compound. The overall yield of the synthesis is approximately 20%.
科学的研究の応用
3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide has been widely used in scientific research as a tool to investigate the roles of Src-family kinases in various biological processes. Src-family kinases are a family of non-receptor tyrosine kinases that play important roles in cell proliferation, differentiation, adhesion, migration, and survival. Aberrant activation of Src-family kinases has been implicated in the development and progression of various human diseases, including cancer, inflammation, and osteoporosis.
特性
IUPAC Name |
3,3-dimethyl-2-oxo-N-(thiophen-2-ylmethyl)-1H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-15(2)12-8-11(5-6-13(12)17-14(15)18)22(19,20)16-9-10-4-3-7-21-10/h3-8,16H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMGPRMCEZCNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CS3)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)
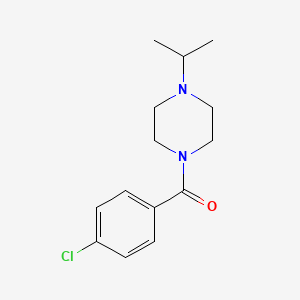
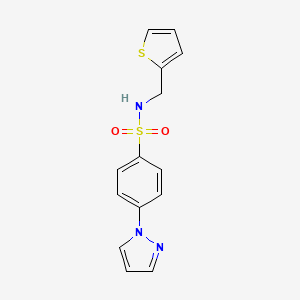
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)

![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)
![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)
![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)
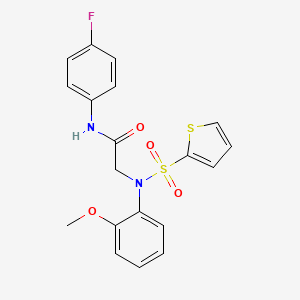
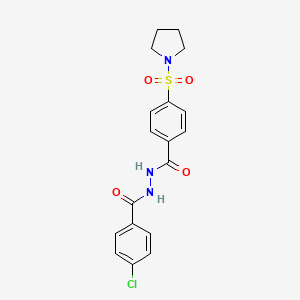
![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)
